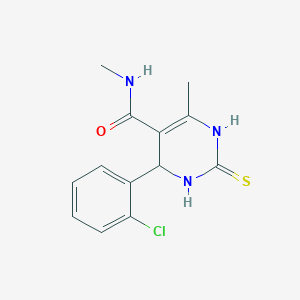
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'CDMT' and has been extensively studied for its ability to inhibit certain enzymes and proteins in the human body. In
Mecanismo De Acción
The mechanism of action of CDMT involves the inhibition of certain enzymes and proteins in the human body. It has been shown to bind to the active site of MMPs and COX-2, thereby inhibiting their activity. This inhibition leads to a reduction in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
CDMT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, which are involved in the progression of cancer and inflammation. CDMT has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CDMT in lab experiments include its well-established synthesis method, its ability to inhibit certain enzymes and proteins, and its potential medical applications. However, the limitations of using CDMT in lab experiments include its potential toxicity, its limited solubility, and its high cost.
Direcciones Futuras
There are several future directions for the study of CDMT. One direction is to explore its potential applications in the treatment of cancer and inflammation. Another direction is to investigate its potential toxicity and side effects. Additionally, further research is needed to optimize the synthesis method of CDMT and to improve its solubility and cost-effectiveness.
Conclusion:
In conclusion, 4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the treatment of cancer and inflammation. However, further research is needed to optimize its synthesis method, improve its solubility and cost-effectiveness, and investigate its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of CDMT requires the reaction of 2-chlorobenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting product is then treated with dimethylamine to yield the final compound, CDMT. The synthesis method of CDMT is well established and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
CDMT has been extensively studied for its potential medical applications. It has been found to inhibit certain enzymes and proteins that are involved in the progression of cancer, inflammation, and other diseases. CDMT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the progression of cancer. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response.
Propiedades
Nombre del producto |
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14ClN3OS |
Peso molecular |
295.79 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) |
Clave InChI |
VQEXAUSMIYWWFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)